

Technical Guide: Boc-Lys(Cbz)-AMC Chemical Properties & Stability

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Compound of Interest

Compound Name: *Boc-Lys(Cbz)-AMC*

Cat. No.: *B8238046*

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Executive Summary

Boc-Lys(Cbz)-AMC (N- α -t-Butoxycarbonyl-N- ϵ -Benzyloxycarbonyl-L-Lysine-7-amino-4-methylcoumarin) is a dual-protected, fluorogenic amino acid derivative. Unlike its analog Boc-Lys(Ac)-AMC—widely used for Histone Deacetylase (HDAC) assays—this compound features a bulky, hydrophobic benzyloxycarbonyl (Cbz/Z) group on the lysine side chain.

This structural modification masks the positive charge of the lysine residue, rendering it resistant to trypsin-like proteases. Consequently, it serves as a critical specificity probe for proteases that accommodate bulky, hydrophobic residues at the P1 position (e.g., chymotrypsin-like proteases, cathepsins, and subtilisins) or as a robust negative control in trypsin/HDAC assays.

Chemical Identity & Physicochemical Profile[1][2][3] [4][5][6]

Structural Composition

The molecule consists of three distinct functional domains:

- N- α -Boc Group: Protects the N-terminus, preventing aminopeptidase cleavage and ensuring endopeptidase specificity.
- Lysine Core (Side Chain Cbz): The ϵ -amino group is capped with a Cbz group, converting the basic, charged lysine side chain into a neutral, hydrophobic, aromatic moiety.
- AMC Fluorophore: Attached via an amide bond to the C-terminus. Cleavage of this bond releases free 7-amino-4-methylcoumarin (AMC), generating a fluorescent signal.[1][2]

Key Properties Table

Property	Specification
Chemical Name	Boc-L-Lys(Cbz)-AMC
Molecular Formula	C
	H
	N
	O
Molecular Weight	~537.6 g/mol
Appearance	White to off-white crystalline solid
Solubility	Soluble in DMSO, DMF (>10 mM); Insoluble in water
Excitation Max	350–360 nm (Standard UV/Violet)
Emission Max	440–460 nm (Blue Fluorescence)
Purity Grade	Typically >98% (HPLC)
CAS Number	Not standardized in common registries; Custom synthesis often required

Stability & Handling Protocols

Solid State Stability

- **Storage:** Store at -20°C in a desiccated environment. The compound is hygroscopic; moisture absorption can lead to spontaneous hydrolysis of the amide bond over time.[3]
- **Light Sensitivity:** The AMC moiety is light-sensitive. Store in amber vials or foil-wrapped containers to prevent photobleaching or background fluorescence accumulation.
- **Shelf Life:** >2 years if stored properly (desiccated, frozen, dark).

Solution Stability (DMSO/DMF)

- **Stock Preparation:** Prepare stock solutions (e.g., 10–20 mM) in high-grade, anhydrous DMSO or DMF.
- **Freeze-Thaw Cycles:** Limit to <3 cycles. Aliquot stocks immediately after preparation.
- **Stability Window:** Stable for 6 months at -20°C. At Room Temperature (RT), use within 4–6 hours.

Aqueous/Buffer Stability (Working Solution)

- **Hydrolysis Risk:** The amide linkage to AMC is susceptible to non-enzymatic autohydrolysis at pH > 8.0.
- **Recommendation:** Prepare working solutions (typically 10–100 μM) immediately before use. Keep on ice.
- **pH Tolerance:** Optimal stability range is pH 6.0 – 7.5. Avoid prolonged incubation in highly alkaline buffers (pH > 9.0) unless required for specific enzyme activity, and always include a "no-enzyme" control to correct for background hydrolysis.

Mechanistic Utility & Enzyme Specificity[7][10]

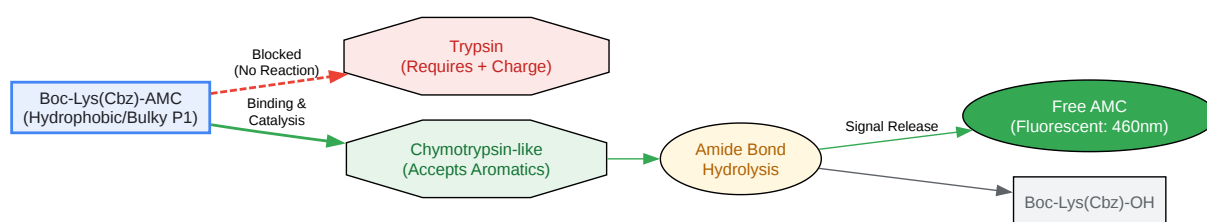
Unlike Boc-Lys(Ac)-AMC, which is a substrate for HDACs (removing the Ac group to allow Trypsin cleavage), **Boc-Lys(Cbz)-AMC** presents a permanent hydrophobic side chain under physiological conditions.

Target Enzymes

- Chymotrypsin-like Proteases: The Cbz group contains a phenyl ring, mimicking the aromatic side chains of Phenylalanine or Tyrosine. Enzymes with hydrophobic S1 pockets may cleave the Lys(Cbz)-AMC bond.
- Subtilisins & Elastases: Proteases with broad specificity or preference for non-charged residues may accept this substrate.
- Negative Control: It is NOT cleaved by Trypsin (requires + charge) or Plasmin, making it an excellent negative control to verify protease purity or specificity.

Cleavage Mechanism Diagram

The following diagram illustrates the structural logic and cleavage potential.



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Caption: Specificity logic of **Boc-Lys(Cbz)-AMC**. The Cbz group blocks Trypsin activity while permitting cleavage by proteases preferring bulky/hydrophobic P1 residues.

Experimental Protocol: Kinetic Assay

This protocol validates protease activity using **Boc-Lys(Cbz)-AMC**.

Reagents Setup

- Assay Buffer: 50 mM Tris-HCl or HEPES, pH 7.4, 100 mM NaCl, 5 mM CaCl

(if required by enzyme). Avoid DTT if the target protease contains disulfides, though AMC is compatible with reducing agents.

- Substrate Stock: 10 mM **Boc-Lys(Cbz)-AMC** in anhydrous DMSO.
- Enzyme Solution: Target protease diluted in Assay Buffer.
- AMC Standard: Free 7-amino-4-methylcoumarin for calibration curve (0–10 μM).

Workflow Steps

- Dilution: Dilute the 10 mM Substrate Stock into Assay Buffer to a 2X Working Concentration (e.g., 100 μM). Final assay concentration will be 50 μM .
 - Note: Keep final DMSO concentration < 1% to avoid enzyme inhibition.
- Plating: Add 50 μL of Enzyme Solution to a black 96-well plate (flat bottom).
- Initiation: Add 50 μL of 2X Substrate Solution to the wells.
- Controls:
 - Blank: Buffer + Substrate (No Enzyme). Measures spontaneous hydrolysis.
 - Standard: Buffer + Free AMC (No Substrate).
- Detection: Immediately read fluorescence in kinetic mode.
 - Excitation: 355 nm (Bandwidth 20 nm)
 - Emission: 460 nm (Bandwidth 20 nm)
 - Duration: Read every 1–2 minutes for 30–60 minutes at 37°C.

Data Analysis

- Subtract the Blank (No Enzyme) RFU values from the Sample RFU values.
- Calculate the slope ($\Delta\text{RFU}/\text{min}$) of the linear portion of the curve.
- Convert $\Delta\text{RFU}/\text{min}$ to $\mu\text{M}/\text{min}$ using the AMC calibration curve slope.

Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
High Background Fluorescence	Spontaneous hydrolysis or old substrate.	Use fresh working solutions. Check buffer pH (keep < 8.0). [4]
Low Signal	Inner Filter Effect or Quenching.	Reduce substrate concentration (try 10–25 μM). Ensure DMSO < 1%.
Non-Linear Kinetics	Substrate depletion or Enzyme instability.	Use less enzyme. Add BSA (0.1%) to buffer to stabilize protease.
Precipitation	Substrate insolubility in aqueous buffer.	Dilute dropwise while vortexing. Do not exceed 100 μM final conc.

References

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